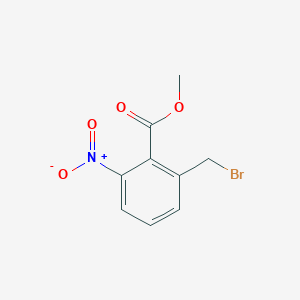

Methyl 2-(bromomethyl)-6-nitrobenzoate

Übersicht

Beschreibung

Methyl 2-(bromomethyl)-6-nitrobenzoate, also known as bromomethyl-2-nitrobenzoic acid methyl ester, is an organic compound belonging to the family of nitrobenzoic acid esters. It is a white, crystalline solid with a melting point of 97-99°C, and a molecular weight of 265.07 g/mol. It is soluble in most organic solvents and is used in a variety of applications, including synthetic organic chemistry, pharmaceuticals, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Application in Polymer Research

Specific Scientific Field

The specific scientific field is Polymer Chemistry .

Comprehensive and Detailed Summary of the Application

“Methyl 2-(bromomethyl)-6-nitrobenzoate” is used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization . This method is a powerful technique for the macromolecular synthesis of a broad range of well-defined polymers .

Detailed Description of the Methods of Application or Experimental Procedures

The process involves the use of a novel bifunctional initiator by RAFT and FRP techniques . For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide . The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide . Terminally brominated poly (methyl methacrylate) (PMMA-Br) was synthesized using t-BuBP and methyl methacrylate via free-radical polymerization . RAFT-macro agent was acquired by reaction of PMMA-Br and potassium ethyl xanthogenate . By reacting RAFT-macro agent and styrene, block copolymers were obtained .

Thorough Summary of the Results or Outcomes Obtained

The primary parameters, for example concentration, and time that affect reaction were evaluated . The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA . The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT . Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .

Application in Emulsion Polymerization

Specific Scientific Field

The specific scientific field is Polymer Chemistry .

Comprehensive and Detailed Summary of the Application

“Methyl 2-(bromomethyl)-6-nitrobenzoate” may be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene .

Detailed Description of the Methods of Application or Experimental Procedures

“Methyl 2-(bromomethyl)-6-nitrobenzoate” can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates . This reaction is a key step in the emulsion polymerization process, which is a type of radical polymerization that usually starts with an emulsion incorporating water, monomer, and surfactant .

Thorough Summary of the Results or Outcomes Obtained

The use of “Methyl 2-(bromomethyl)-6-nitrobenzoate” as a chain transfer agent in the emulsion polymerization of MMA and styrene leads to the formation of polymers with controlled molecular weight and narrow molecular weight distribution . This is beneficial in applications where the properties of the polymer are dependent on its molecular weight .

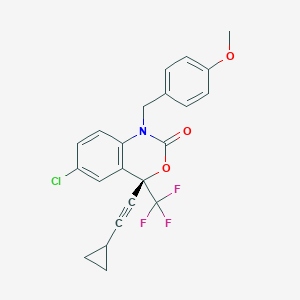

Application in Cereblon E3 Ligase Modulation

Specific Scientific Field

The specific scientific field is Pharmacology .

Comprehensive and Detailed Summary of the Application

“Methyl 2-(bromomethyl)-6-nitrobenzoate” has been reported to be a potent teratogenic agent, even more so than thalidomide in rats, rabbits, and monkeys . It’s used in the synthesis of cereblon E3 ligase modulators, also known as immunomodulatory imide drugs (IMiDs), which are a class of immunomodulatory drugs containing an imide group .

Detailed Description of the Methods of Application or Experimental Procedures

The molecule is treated with a nitro-substituted methyl 2-(bromomethyl) benzoate, and hydrogenation of the nitro group . This process is part of the synthesis of cereblon E3 ligase modulators .

Thorough Summary of the Results or Outcomes Obtained

The development of analogs of thalidomide was precipitated by the discovery of the anti-angiogenic and anti-inflammatory properties of the drug, yielding a new way of fighting cancer as well as some inflammatory diseases .

Application in Bromomethylation of Thiols

Specific Scientific Field

The specific scientific field is Organic Chemistry .

Comprehensive and Detailed Summary of the Application

“Methyl 2-(bromomethyl)-6-nitrobenzoate” may be used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .

Detailed Description of the Methods of Application or Experimental Procedures

A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed . This method advantageously minimizes the generation of highly toxic byproducts .

Thorough Summary of the Results or Outcomes Obtained

The preparation of 22 structurally diverse a-bromomethyl sulfides illustrates the chemo-tolerant applicability while bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .

Eigenschaften

IUPAC Name |

methyl 2-(bromomethyl)-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)8-6(5-10)3-2-4-7(8)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJJFLXTGHEZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617200 | |

| Record name | Methyl 2-(bromomethyl)-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(bromomethyl)-6-nitrobenzoate | |

CAS RN |

61940-21-4 | |

| Record name | Methyl 2-(bromomethyl)-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(bromomethyl)-6-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

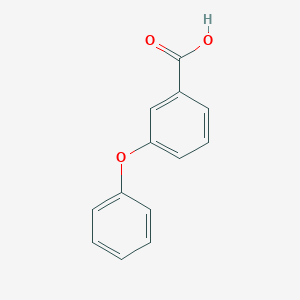

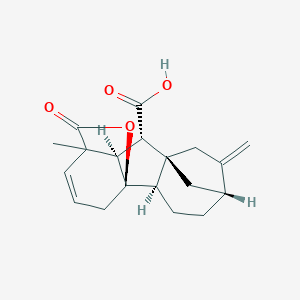

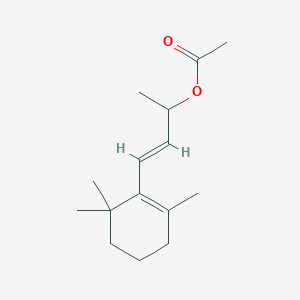

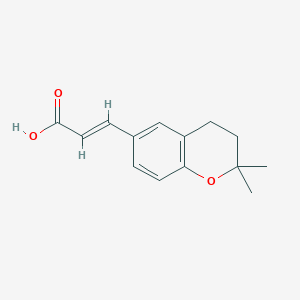

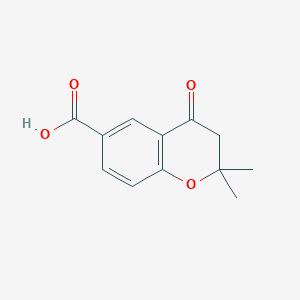

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

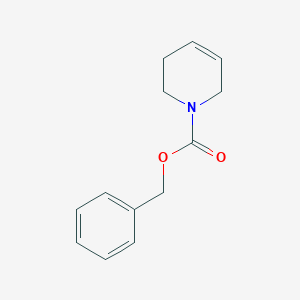

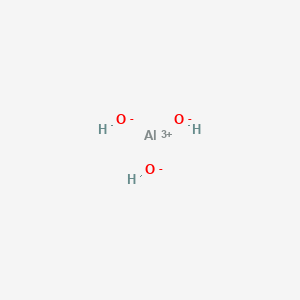

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

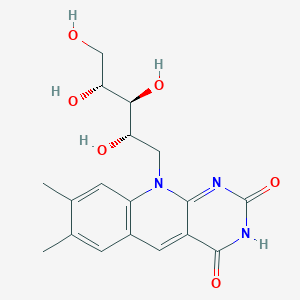

![7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione](/img/structure/B42587.png)